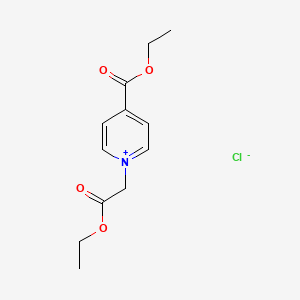

1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride is a chemical compound with the molecular formula C12H16ClNO4. It is a pyridinium salt that has applications in various fields of scientific research, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride typically involves the reaction of pyridine derivatives with ethyl chloroformate and ethyl oxalyl chloride. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce a variety of substituted pyridinium salts.

Applications De Recherche Scientifique

1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is employed in the study of metabolic pathways and enzyme mechanisms.

Industry: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, affecting their function and activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide: Similar in structure but with a bromide ion instead of chloride.

1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium-d5 chloride: A deuterated version used in isotopic labeling studies.

Uniqueness

1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride is unique due to its specific functional groups and reactivity. The presence of both ethoxy and ethoxycarbonyl groups provides versatility in chemical reactions and applications, making it a valuable compound in various research fields.

Activité Biologique

1-(2-Ethoxy-2-oxoethyl)-4-(ethoxycarbonyl)pyridin-1-ium chloride is a pyridinium salt characterized by a unique structure that includes ethoxy and carbonyl functionalities on the pyridine ring. This compound, with the molecular formula C₁₄H₁₅ClN₂O₃, has garnered attention due to its potential applications in medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research.

Chemical Structure

The compound's structure can be represented as follows:

It features a quaternary nitrogen atom, contributing to its cationic nature, which is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of appropriate pyridine derivatives with ethyl esters and carbonyl compounds. Specific synthetic routes may vary based on available reagents and desired purity levels. The general synthetic pathway includes:

- Formation of the pyridinium salt : Reaction of 4-pyridinecarboxylic acid derivatives with ethyl chloroacetate.

- Quaternization : Treatment with ethyl iodide or similar alkylating agents to introduce the ethoxy group.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on related pyridinium salts, revealing that certain modifications can enhance or reduce cytotoxic effects in cancer cell lines. The presence of the ethoxy and carbonyl groups in this compound may influence its interaction with cellular membranes and metabolic pathways, potentially leading to selective cytotoxicity against tumor cells.

The biological activity of this compound may involve:

- Membrane Disruption : Cationic compounds often interact with negatively charged bacterial membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : The carbonyl group may participate in enzyme inhibition mechanisms by forming reversible or irreversible adducts.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure | Key Features |

|---|---|---|

| 1-(2-Ethoxyethyl)-pyridin-1-ium bromide | C₁₄H₁₅BrN₂O₂ | Similar ethoxy group; different halide |

| Ethyl 4-pyridinium acetate | C₉H₁₁NO₂ | Contains acetate; used in various organic syntheses |

| 1-Methylpyridinium iodide | C₇H₈N·I | Quaternary ammonium salt; exhibits antimicrobial properties |

Case Studies

While specific case studies on this compound are scarce, related studies provide insights into potential applications:

- Antimicrobial Efficacy : A study demonstrated that similar pyridinium salts showed effective inhibition against Staphylococcus aureus and Escherichia coli.

- Cancer Cell Line Studies : Research on structurally analogous compounds indicated that modifications in the alkyl chain could lead to enhanced selectivity towards cancerous cells while sparing normal cells.

Propriétés

Numéro CAS |

97744-51-9 |

|---|---|

Formule moléculaire |

C12H16ClNO4 |

Poids moléculaire |

273.71 g/mol |

Nom IUPAC |

ethyl 1-(2-ethoxy-2-oxoethyl)pyridin-1-ium-4-carboxylate;chloride |

InChI |

InChI=1S/C12H16NO4.ClH/c1-3-16-11(14)9-13-7-5-10(6-8-13)12(15)17-4-2;/h5-8H,3-4,9H2,1-2H3;1H/q+1;/p-1 |

Clé InChI |

XIVDAZGENJTYRF-UHFFFAOYSA-M |

SMILES canonique |

CCOC(=O)C[N+]1=CC=C(C=C1)C(=O)OCC.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.